benzo[c]acridin-7-ylmethanol
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Overview
Description
Benzo[c]acridin-7-ylmethanol is a compound belonging to the acridine family, which is known for its broad spectrum of biological activities and industrial applications. Acridine derivatives have been extensively studied due to their unique physical and chemical properties, making them valuable in various fields such as pharmaceuticals, dyes, and materials science .
Preparation Methods
The synthesis of benzo[c]acridin-7-ylmethanol typically involves multi-component reactions. One efficient method is the three-component condensation of aromatic aldehydes, dimedone, and 1-naphthylamine using poly(4-vinylpyridinum) trinitromethanide as a catalyst . This method offers high yields and can be performed under mild conditions. Industrial production methods may involve similar multi-component reactions with optimized conditions for scalability and cost-effectiveness.
Chemical Reactions Analysis
Benzo[c]acridin-7-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzo[c]acridin-7-carboxylic acid, while reduction could produce benzo[c]acridin-7-ylmethane .
Scientific Research Applications
Benzo[c]acridin-7-ylmethanol has numerous scientific research applications. In chemistry, it is used as a precursor for synthesizing other acridine derivatives. In biology and medicine, it has shown potential as an anticancer agent due to its ability to intercalate DNA and inhibit topoisomerase enzymes . Additionally, it has applications in the development of fluorescent materials for visualizing biomolecules and in laser technologies .
Mechanism of Action
The mechanism of action of benzo[c]acridin-7-ylmethanol primarily involves DNA intercalation. This process allows the compound to insert itself between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes such as topoisomerase and telomerase . These interactions can lead to the inhibition of cancer cell proliferation and induce apoptosis.
Comparison with Similar Compounds
Benzo[c]acridin-7-ylmethanol is unique among acridine derivatives due to its specific structure and functional groups. Similar compounds include acridine orange, methylene blue, and other acridine-based drugs. These compounds share the ability to intercalate DNA and exhibit various biological activities, but this compound’s specific structure may offer distinct advantages in terms of selectivity and potency .
Properties
CAS No. |
73566-39-9 |
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Molecular Formula |
C18H13NO |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
benzo[c]acridin-7-ylmethanol |
InChI |
InChI=1S/C18H13NO/c20-11-16-14-7-3-4-8-17(14)19-18-13-6-2-1-5-12(13)9-10-15(16)18/h1-10,20H,11H2 |
InChI Key |
HEDQVRLHVBZVLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4N=C32)CO |
Origin of Product |
United States |
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